

Fulzerasib's Superior Selectivity for KRAS G12C: A Comparative Analysis

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Compound of Interest		
Compound Name:	Fulzerasib	
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Shanghai, China – December 3, 2025 – GenFleet Therapeutics has released a comprehensive guide detailing the exceptional selectivity of its novel KRAS G12C inhibitor, **fulzerasib** (GFH925), for the mutant KRAS G12C protein over its wild-type counterpart. This guide, intended for researchers, scientists, and drug development professionals, provides a thorough comparison with other approved KRAS G12C inhibitors, sotorasib and adagrasib, supported by extensive preclinical data.

Fulzerasib is an orally active, potent inhibitor that covalently and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2][3][4][5][6][7][8] This specific binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[8][9] Preclinical studies have consistently demonstrated **fulzerasib**'s high selectivity for the KRAS G12C mutation, a critical attribute for minimizing off-target effects and enhancing the therapeutic window.[2][3][4][5][6][7][8][10][11][12][13]

Comparative Analysis of Preclinical Data

The selectivity of **fulzerasib** for KRAS G12C has been validated through a series of rigorous biochemical and cellular assays. The data highlights **fulzerasib**'s potent and selective activity, which in some preclinical models, has shown superiority to sotorasib at equivalent doses.[6] [11][13][14]

Biochemical and Cellular Potency



The following tables summarize the available preclinical data for **fulzerasib** and its comparators, sotorasib and adagrasib, showcasing their inhibitory activity against the KRAS G12C mutant and, where available, against wild-type KRAS.

Table 1: Biochemical Assay Data

Compound	Target	Assay Type	IC50 / K _i (nM)	Selectivity (WT/G12C)
Fulzerasib (GFH925)	KRAS G12C	Not Specified	Potent Inhibition	High
Wild-Type KRAS	Not Specified	Not Publicly Available		
Sotorasib (AMG510)	KRAS G12C	Nucleotide Exchange	8.88	>1000-fold
Wild-Type KRAS	Nucleotide Exchange	>10,000		
Adagrasib (MRTX849)	KRAS G12C	Nucleotide Exchange	7	>2000-fold
Wild-Type KRAS	Nucleotide Exchange	>14,000		

Note: Specific biochemical IC50 or K_i values for **fulzerasib** against both KRAS G12C and wild-type KRAS from a head-to-head biochemical assay are not publicly available in the reviewed literature. The available information describes the inhibition as "potent" and the selectivity as "high" or "exquisite".[2][3][4][5][6][7][8][10][11][12][13]

Table 2: Cellular Assay Data

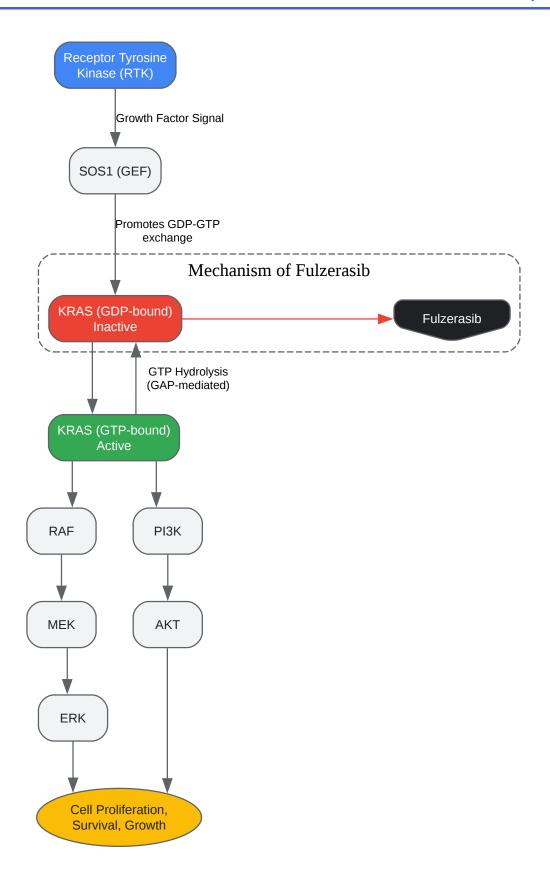


Compound	Cell Line (Mutation)	Assay Type	IC50 (nM)
Fulzerasib (GFH925)	NCI-H358 (KRAS G12C)	Cell Viability	2
Sotorasib (AMG510)	NCI-H358 (KRAS G12C)	Cell Viability	~6
Adagrasib (MRTX849)	NCI-H358 (KRAS G12C)	Cell Viability	~10-20
Fulzerasib (GFH925)	KRAS Wild-Type Cells	Cell Viability	Significantly higher than G12C cells
Sotorasib (AMG510)	KRAS Wild-Type Cells	Cell Viability	No significant effect at therapeutic concentrations
Adagrasib (MRTX849)	KRAS Wild-Type Cells	Cell Viability	No significant effect at therapeutic concentrations

Visualizing the Mechanism and Experimental Validation

To further elucidate the mechanism of action and the experimental workflows used to validate **fulzerasib**'s selectivity, the following diagrams are provided.

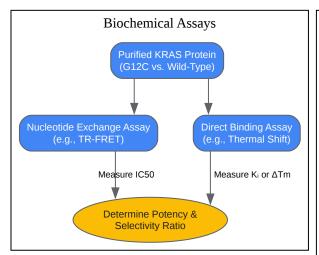


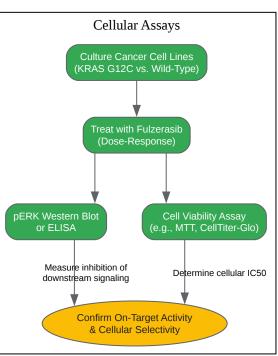


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Figure 1: KRAS Signaling Pathway and Fulzerasib's Point of Intervention.







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Figure 2: Experimental Workflow for Validating Fulzerasib's Selectivity.

Detailed Experimental Protocols

The validation of **fulzerasib**'s selectivity relies on established biochemical and cellular methodologies. Below are detailed protocols for the key experiments cited.

Biochemical Assay: Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange for GTP.



- Objective: To determine the IC50 value of fulzerasib for the inhibition of SOS1-mediated nucleotide exchange in KRAS G12C versus wild-type KRAS.
- Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to detect the binding of a fluorescently labeled GTP analog to KRAS. When the inhibitor is effective, it prevents the release of GDP, thus no GTP binding occurs, and the FRET signal is low.
- Protocol Outline:
 - Reagents: Purified recombinant KRAS G12C and wild-type KRAS proteins, SOS1 protein (catalyst), fluorescently labeled GTP (e.g., BODIPY-GTP), and GDP.
 - Procedure:
 - KRAS protein (G12C or wild-type) is pre-incubated with GDP.
 - Serial dilutions of **fulzerasib** are added to the KRAS-GDP complex and incubated.
 - The nucleotide exchange reaction is initiated by adding a mixture of SOS1 and fluorescently labeled GTP.
 - The reaction is allowed to proceed for a defined period at room temperature.
 - Data Acquisition: The TR-FRET signal is measured using a plate reader.
 - Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Assay: p-ERK Inhibition Western Blot

This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway in a cellular context.

 Objective: To confirm that fulzerasib inhibits KRAS G12C signaling in cancer cell lines, leading to a decrease in the phosphorylation of ERK.



• Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates after treatment with the inhibitor. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.

Protocol Outline:

- Cell Culture: KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type cell lines are cultured to sub-confluency.
- Treatment: Cells are treated with varying concentrations of fulzerasib or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).
- Cell Lysis: Cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-ERK and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control to determine the extent of inhibition.

Cellular Assay: Cell Viability Assay

This assay determines the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

 Objective: To determine the IC50 value of fulzerasib in cancer cell lines with KRAS G12C mutation versus those with wild-type KRAS.



- Principle: Assays such as MTT or CellTiter-Glo® measure the metabolic activity or ATP content of the cells, respectively, which correlates with the number of viable cells.
- Protocol Outline:
 - Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
 - Treatment: Cells are treated with a serial dilution of **fulzerasib** or a vehicle control.
 - Incubation: The plates are incubated for a prolonged period (e.g., 72-120 hours).
 - Assay Procedure: The specific reagent for the chosen viability assay (e.g., MTT reagent or CellTiter-Glo® reagent) is added to the wells according to the manufacturer's instructions.
 - Data Acquisition: The absorbance or luminescence is measured using a plate reader.
 - Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration. The IC50 value is determined by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The comprehensive preclinical data strongly support the high selectivity of **fulzerasib** for the KRAS G12C mutant protein over wild-type KRAS. This selectivity, demonstrated through both biochemical and cellular assays, translates to potent on-target activity at nanomolar concentrations in KRAS G12C-mutant cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of KRAS G12C inhibitors, underscoring the promising therapeutic potential of **fulzerasib** in the landscape of precision oncology.

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